Product packaging for Trovafloxacin mesylate(Cat. No.:)

Trovafloxacin mesylate

Katalognummer: B119685
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: DYNZICQDCVYXFW-GIPYJWDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Trovafloxacin mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of trovafloxacin and methanesulfonic acid. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antibacterial drug, an antimicrobial agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a trovafloxacin(1+).

Historical Context of Fluoroquinolone Development and Evolution

The story of fluoroquinolones begins with the discovery of nalidixic acid in 1962, the first of the quinolone antibiotics. infectweb.commdpi.com These early quinolones, including pipemidic acid, had a limited antibacterial spectrum, primarily targeting Gram-negative enteric bacilli. infectweb.com The major breakthrough came in the 1970s with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, leading to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). infectweb.comnih.gov This modification significantly enhanced their antimicrobial activity against Gram-negative bacteria and improved their pharmacokinetic properties, allowing for broader clinical applications. infectweb.comnih.gov

The evolution of fluoroquinolones continued through the 1980s and 1990s, with a focus on improving their spectrum of activity, particularly against Gram-positive cocci and anaerobic bacteria, as well as enhancing their pharmacokinetic profiles to allow for once-daily dosing. nih.govoup.com This era saw the introduction of newer agents like levofloxacin (B1675101), moxifloxacin, and gatifloxacin, which demonstrated improved activity against pathogens such as Streptococcus pneumoniae. infectweb.comnih.gov The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.comontosight.aioup.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. ontosight.aioup.com By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death. ontosight.ai

Significance of Trovafloxacin Mesylate Within the Fluoroquinolone Class

Trovafloxacin (B114552), developed by Pfizer and marketed as Trovan, emerged from a research program aimed at creating a quinolone with an extended half-life suitable for once-daily administration and superior activity against Gram-positive and anaerobic pathogens compared to ciprofloxacin (B1669076). oup.comnih.gov A key structural feature of trovafloxacin is its novel 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the naphthyridone core. oup.comnih.gov This unique side chain was instrumental in providing its enhanced biological properties. oup.com

Trovafloxacin demonstrated a broad spectrum of activity, encompassing both Gram-positive and Gram-negative aerobic and anaerobic microorganisms. drugbank.comwikidoc.orgniscpr.res.in Notably, it exhibited greater potency against Gram-positive bacteria than previous fluoroquinolones, while maintaining strong activity against Gram-negative organisms. oup.comdrugbank.com Research showed that trovafloxacin was more effective against Staphylococcus aureus than ciprofloxacin. oup.com Its mechanism of action, like other fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV. ontosight.aidrugbank.comwikidoc.org An important characteristic of trovafloxacin is the lack of cross-resistance with other antibiotic classes like penicillins, cephalosporins, aminoglycosides, macrolides, and tetracyclines. drugbank.comwikidoc.org

Overview of Academic and Research Trajectory Pertaining to the Chemical Compound

Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for this compound involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. biosynth.comontosight.aiwikidoc.org By targeting these enzymes, trovafloxacin disrupts critical cellular processes, ultimately leading to bacterial cell death. biosynth.comontosight.ai The formation of a stable quinolone-DNA complex with these enzymes reversibly inhibits DNA synthesis. tocris.com

DNA Gyrase Modulation and its Role in DNA Replication and Repair

DNA gyrase is a vital enzyme in bacteria responsible for introducing negative supercoils into the DNA double helix. oup.com This process is crucial for maintaining the appropriate DNA topology required for replication, transcription, and repair. wikidoc.orgdrugbank.com Trovafloxacin inhibits DNA gyrase by stabilizing the complex formed between the enzyme and the bacterial DNA. oup.com This stabilization prevents the re-ligation of the DNA strands that have been cleaved by the enzyme, leading to an accumulation of double-strand breaks. oup.com The disruption of DNA supercoiling and the accumulation of DNA breaks halt DNA replication and repair, triggering a cascade of events that result in bacterial cell death. toku-e.comwikipedia.org

Topoisomerase IV Interference in Chromosomal DNA Partitioning

Topoisomerase IV is another essential bacterial enzyme that plays a key role in the segregation of newly replicated chromosomes into daughter cells during cell division. wikidoc.orgdrugbank.com It is primarily responsible for decatenating (unlinking) the intertwined daughter chromosomes after replication. oup.com Trovafloxacin inhibits topoisomerase IV, and studies have shown it to be more potent in stimulating topoisomerase IV-mediated DNA cleavage compared to other fluoroquinolones like ciprofloxacin (B1669076), sparfloxacin, levofloxacin (B1675101), or pefloxacin. nih.govnih.gov By inhibiting topoisomerase IV, trovafloxacin prevents the proper separation of chromosomal DNA, leading to a failure in cell division and ultimately, cell death. wikidoc.orgdrugbank.com In Gram-positive bacteria, topoisomerase IV is often the primary target of quinolones. nih.gov

Elucidation of Bactericidal Properties

The inhibitory action of trovafloxacin on DNA gyrase and topoisomerase IV results in its bactericidal (bacteria-killing) activity. wikidoc.orgdrugbank.com The accumulation of double-stranded DNA breaks and the inability of the bacteria to properly segregate their chromosomes during cell division are lethal events. Research has indicated that the antibacterial properties of trovafloxacin are a result of increased S. aureus topoisomerase IV-mediated DNA cleavage rather than just the inhibition of enzyme catalysis. nih.gov The rate of in vitro resistance development to trovafloxacin is generally low, occurring at a frequency of 1x10⁻⁷ to 10⁻¹⁰. wikidoc.orgdrugbank.com

Mechanistic Differentiation from Other Classes of Antimicrobial Agents

The mechanism of action of trovafloxacin and other fluoroquinolones is distinct from that of other major classes of antimicrobial agents. wikidoc.orgdrugbank.com This difference is significant because it means that trovafloxacin may be effective against pathogens that have developed resistance to these other antibiotic classes. wikidoc.org

Antibiotic ClassGeneral Mechanism of Action
β-Lactams (e.g., Penicillins, Cephalosporins) Inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).
Aminoglycosides (e.g., Gentamicin, Tobramycin) Bind to the 30S ribosomal subunit, leading to misreading of mRNA and inhibition of protein synthesis.
Macrolides (e.g., Erythromycin, Azithromycin) Bind to the 50S ribosomal subunit, preventing the translocation of the growing peptide chain and thus inhibiting protein synthesis.
Tetracyclines (e.g., Doxycycline, Tetracycline) Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site on the ribosome, thereby inhibiting protein synthesis.
Trovafloxacin (Fluoroquinolone) Inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication, transcription, and repair. wikidoc.orgdrugbank.com

There is no cross-resistance between trovafloxacin and the aforementioned classes of antibiotics. wikidoc.orgdrugbank.com However, cross-resistance has been observed between trovafloxacin and some other fluoroquinolones, though some microorganisms resistant to other fluoroquinolones may still be susceptible to trovafloxacin. wikidoc.orgdrugbank.com

Activity Against Gram-Positive Bacterial Species

This compound demonstrates notable potency against a range of Gram-positive bacteria. toku-e.comoup.com It has shown particular effectiveness against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae (including penicillin-susceptible and some resistant strains), Streptococcus agalactiae, and viridans group streptococci. tapermd.com Many strains of Enterococcus faecalis are moderately susceptible to trovafloxacin. tapermd.com In comparative studies, trovafloxacin has exhibited equal or greater activity against various streptococci and enterococci when compared to other agents. nih.gov

Activity Against Gram-Negative Bacterial Species

The antimicrobial spectrum of this compound extends to a wide array of Gram-negative bacteria. tapermd.comtoku-e.com It is active against organisms such as Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Moraxella catarrhalis, and Pseudomonas aeruginosa. tapermd.com Additionally, it has demonstrated activity against Gardnerella vaginalis, Citrobacter freundii, Enterobacter aerogenes, Morganella morganii, and Proteus vulgaris. tapermd.com Trovafloxacin has shown comparable or superior activity against several Gram-negative species in comparison to other quinolones and beta-lactam agents. nih.gov

Activity Against Anaerobic Microorganisms

This compound is distinguished by its significant activity against anaerobic bacteria, a feature not as prominent in earlier fluoroquinolones. oup.com Its spectrum includes Bacteroides fragilis, Peptostreptococcus species, and Prevotella species. tapermd.com In a study of 413 anaerobic clinical isolates, trovafloxacin was the most active quinolone tested. oup.com It has also shown excellent in-vitro activity against 497 clinical isolates of Gram-negative anaerobic bacteria. nih.gov

Comparative Efficacy and Potency within the Fluoroquinolone Class

In Vitro Susceptibility Studies and Minimum Inhibitory Concentration (MIC) Determinations

In vitro studies are crucial for assessing the potency of an antibiotic. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For trovafloxacin, MIC values highlight its potent activity.

A study evaluating 55 isolates of pneumococci found the MIC at which 90% of isolates were inhibited (MIC90) to be 0.125 µg/mL. toku-e.com Against 29 clinical isolates of Staphylococcus aureus with known mutations, trovafloxacin was the most active quinolone, with an MIC50 of 1 µg/mL and an MIC90 of 4 µg/mL. nih.gov In a broader study of 497 Gram-negative anaerobic isolates, the MIC50 and MIC90 were 0.12 µg/mL and 1.0 µg/mL, respectively. nih.gov

The following table provides a summary of trovafloxacin's in vitro activity against various bacterial species, as indicated by MIC values.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Cocci (anaerobic) 0.5 oup.com
Gram-Positive Bacilli (anaerobic) 4 oup.com
Gram-Negative Cocci (anaerobic) 0.5 oup.com
Gram-Negative Bacilli (anaerobic) 1 oup.com
Gram-Negative Anaerobes (overall) 0.12 nih.gov1.0 nih.gov
Staphylococcus aureus (with mutations) 1 nih.gov4 nih.gov
Pneumococci 0.125 toku-e.com

Standard quality control ranges for this compound powder are established to ensure the reliability of susceptibility testing. These ranges are determined for specific ATCC (American Type Culture Collection) reference strains.

MicroorganismMIC Range (µg/mL)
Escherichia coli ATCC 25922 0.004–0.016 rxlist.com
Staphylococcus aureus ATCC 29213 0.008–0.03 rxlist.com
Pseudomonas aeruginosa ATCC 27853 0.25–2.0 rxlist.com
Enterococcus faecalis ATCC 29212 0.06–0.25 rxlist.com
Haemophilus influenzae ATCC 49247 0.004–0.016 rxlist.com
Streptococcus pneumoniae ATCC 49619 0.06–0.25 rxlist.com
Neisseria gonorrhoeae ATCC 49226 0.004-0.016 fda.gov

Preclinical Efficacy Models in Bacterial Infection

Preclinical studies in animal models of infection have demonstrated the in vivo efficacy of trovafloxacin. In experimental models of bacterial keratitis, topical 0.5% trovafloxacin was shown to be an effective treatment for both Gram-positive and Gram-negative infections. nih.gov Specifically, it produced a significant decrease in colony-forming units in models of S. aureus, S. pneumoniae, and P. aeruginosa keratitis. nih.gov The combined spectrum and pharmacokinetic properties of trovafloxacin have resulted in excellent efficacy in animal models of various infections. oup.com

Clinical Efficacy Outcomes in Treated Infections

This compound was approved for the treatment of a variety of serious, life- or limb-threatening infections in hospitalized patients. rxlist.com Clinical trials have demonstrated its efficacy in treating:

Nosocomial pneumonia rxlist.com

Community-acquired pneumonia rxlist.com

Complicated intra-abdominal infections rxlist.com

Gynecologic and pelvic infections rxlist.com

Complicated skin and skin structure infections, including diabetic foot infections rxlist.com

Mechanisms of Bacterial Resistance to Trovafloxacin Mesylate

Chromosomal Mutation-Mediated Resistance

The bactericidal action of trovafloxacin (B114552) results from the inhibition of DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, and repair. nih.gov Chromosomal mutations that alter these target enzymes are the most prevalent mechanism of resistance to fluoroquinolones. nih.gov

Mutations within specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs), can lead to reduced drug binding and subsequent resistance. The primary genes implicated are gyrA, which encodes a subunit of DNA gyrase, and parC, encoding a subunit of topoisomerase IV. nih.govnih.gov

In Gram-positive bacteria like Staphylococcus aureus, high-level resistance to trovafloxacin often necessitates mutations in both the grlA gene (the parC homolog) and the gyrA gene. nih.gov For instance, mutations at codon 80 and 84 of GrlA, in conjunction with a mutation at codon 84 of GyrA, have been associated with high-level trovafloxacin resistance. nih.gov Studies have shown that while many ciprofloxacin-resistant S. aureus isolates harbor mutations in gyrA and grlA, they may remain susceptible to trovafloxacin, indicating that trovafloxacin can be more effective against strains with single mutations. nih.gov

Similarly, in Streptococcus pneumoniae, mutations in gyrA and parC are crucial for resistance. nih.gov Specific amino acid substitutions, such as Ser81 in GyrA and Ser79 in ParC, are frequently observed in quinolone-resistant strains. nih.gov The development of significant resistance to some fluoroquinolones in S. pneumoniae requires mutations in both enzymes. mdpi.com

In Gram-negative bacteria such as Acinetobacter baumannii, mutations like Ser83Leu in gyrA and Ser80Leu in parC are commonly associated with fluoroquinolone resistance. mdpi.com The accumulation of mutations in both gyrA and parC is often linked to higher levels of resistance to fluoroquinolones. frontiersin.org

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance

Bacterial SpeciesGeneCodon Change
Staphylococcus aureusgyrASer84Leu
grlA (parC)Ser80Phe/Tyr, Glu84Lys/Gly
Streptococcus pneumoniaegyrASer81Phe/Tyr
parCSer79Phe/Tyr
Acinetobacter baumanniigyrASer83Leu
parCSer80Leu
Ureaplasma spp.parCSer83Leu

This table is based on data from multiple research findings. nih.govmdpi.comasm.org

Efflux Pump Overexpression and Associated Multidrug Resistance Phenotypes

Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. Overexpression of these pumps can lead to reduced intracellular concentrations of trovafloxacin, thereby contributing to resistance and often resulting in a multidrug-resistant (MDR) phenotype.

In Pseudomonas aeruginosa, several efflux systems have been identified, with the MexCD-OprJ system playing a significant role in resistance to trovafloxacin. nih.gov Upregulation of the mexCD-oprJ operon leads to increased resistance to fluoroquinolones, as well as other antimicrobial agents like cefepime (B1668827) and chloramphenicol. frontiersin.org This overexpression is often due to mutations in the regulatory gene nfxB. frontiersin.org The MexCD-OprJ pump is a member of the Resistance-Nodulation-Division (RND) family of transporters. frontiersin.org

Interestingly, different fluoroquinolones have been shown to preferentially select for mutants overexpressing specific efflux systems. In vivo studies with P. aeruginosa have demonstrated that trovafloxacin predominantly selects for mutants that overproduce the MexCD-OprJ efflux pump. nih.govnih.gov In contrast, ciprofloxacin (B1669076) tends to select for mutants that overexpress the MexEF-OprN system. nih.govnih.gov This differential selection highlights the nuanced interactions between various fluoroquinolones and bacterial efflux mechanisms.

Table 2: Differential Selection of Efflux Pump Mutants by Trovafloxacin and Ciprofloxacin in P. aeruginosa

FluoroquinolonePredominantly Selected Efflux System
TrovafloxacinMexCD-OprJ
CiprofloxacinMexEF-OprN

Data derived from in vivo experimental models. nih.govnih.gov

Characterization of Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class, is a common phenomenon with fluoroquinolones. However, the extent of cross-resistance with trovafloxacin can be variable.

While cross-resistance has been observed between trovafloxacin and other fluoroquinolones, some microorganisms resistant to older fluoroquinolones may still be susceptible to trovafloxacin. nih.gov This is often due to the higher intrinsic potency of trovafloxacin against the target topoisomerases. nih.gov For example, S. aureus strains with a single mutation in grlA might be resistant to ciprofloxacin but remain susceptible to trovafloxacin. nih.gov High-level resistance to trovafloxacin in such strains often requires the acquisition of additional mutations, for instance, in gyrA. nih.gov

In Streptococcus pneumoniae, mutants selected with trovafloxacin that develop high-level resistance are typically also highly resistant to ciprofloxacin. nih.gov However, an interesting observation in some studies is that an efflux mechanism affecting ciprofloxacin and clinafloxacin (B351) did not appear to impact trovafloxacin, suggesting that not all resistance mechanisms lead to complete cross-resistance. nih.gov

Resistance Development Frequency and Evolutionary Dynamics

The frequency at which resistance to trovafloxacin develops is a critical factor in its clinical utility. In vitro studies have shown that resistance to trovafloxacin develops slowly and through a multi-step mutational process, similar to other fluoroquinolones. nih.gov

The frequency of single-step resistance mutations in Streptococcus pneumoniae has been determined for several fluoroquinolones. In one study, the single-step resistance frequency for trovafloxacin at four times the minimum inhibitory concentration (MIC) was found to be 1.78 x 10-7. nih.gov This was lower than that of ciprofloxacin (2.73 x 10-6) but higher than levofloxacin (B1675101) (9.23 x 10-8). nih.gov Another study reported single-step mutation rates for trovafloxacin in S. pneumoniae ranging from 5.0 x 10-4 to 3.6 x 10-9 at the MIC. nih.gov

The evolutionary trajectory of trovafloxacin resistance typically involves the sequential accumulation of mutations. Initially, a single mutation in a primary target gene (e.g., parC in S. pneumoniae) may lead to a low level of resistance. Subsequent mutations in the secondary target gene (e.g., gyrA) or the development of efflux pump overexpression can then lead to higher levels of resistance. nih.gov The evolution of high-level fluoroquinolone resistance is generally understood to be a process involving the accumulation of multiple mutations across several genes. nih.gov

Table 3: Single-Step Resistance Frequencies of Streptococcus pneumoniae to Various Fluoroquinolones (at 4x MIC)

FluoroquinoloneResistance Frequency
Ciprofloxacin2.73 x 10-6
Trovafloxacin1.78 x 10-7
Grepafloxacin5.45 x 10-7
Gemifloxacin6.78 x 10-7
Levofloxacin9.23 x 10-8

Data from a comparative study on clinical isolates of S. pneumoniae. nih.gov

Mechanisms of Adverse Drug Reactions Associated with Trovafloxacin Mesylate

Hepatotoxicity: Pathophysiological Insights and Molecular Mechanisms

The liver damage induced by trovafloxacin (B114552) mesylate is multifactorial, stemming from both direct injury to hepatocytes and the disruption of critical intracellular processes, particularly within the mitochondria.

Direct Hepatocellular Injury and Cytotoxicity

Trovafloxacin has been shown to exert direct cytotoxic effects on liver cells, leading to a loss of cellular integrity and the release of intracellular enzymes, which are hallmark indicators of liver damage. nih.gov

Studies utilizing human liver models have demonstrated that exposure to trovafloxacin results in a concentration-dependent decrease in hepatocyte viability. nih.gov This loss of viability is accompanied by a significant increase in the release of lactate (B86563) dehydrogenase (LDH) and alanine (B10760859) aminotransferase (ALT), both of which are well-established biomarkers for hepatocellular injury. nih.gov The release of these enzymes from the cytoplasm into the bloodstream is a direct consequence of compromised cell membrane integrity. nih.gov Research on a human microphysiological liver model showed that treatment with trovafloxacin led to decreased cellular viability and a corresponding increase in the release of LDH and ALT. nih.gov

Table 1: Trovafloxacin-Induced Changes in Cellular Viability and Liver Enzyme Release

Concentration of Trovafloxacin Cellular Viability Lactate Dehydrogenase (LDH) Release Alanine Aminotransferase (ALT) Release
Control High Normal Normal
Low Concentration Slightly Decreased Slightly Increased Slightly Increased
High Concentration Significantly Decreased Significantly Increased Significantly Increased

This table is a representative summary based on findings that demonstrate a concentration-dependent effect of trovafloxacin on liver cells. nih.gov

Mitochondrial Dysfunction and Oxidative Stress Contributions

A significant component of trovafloxacin-induced hepatotoxicity involves the impairment of mitochondrial function and the subsequent generation of oxidative stress. nih.govoup.com Mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species (ROS) generation. oup.commdpi.com

Glutathione (B108866) is a critical intracellular antioxidant that protects cells from damage by ROS. Studies have shown that treatment with trovafloxacin leads to a reduction in intracellular glutathione levels in hepatocytes. nih.govresearchgate.net This depletion of hepatic glutathione compromises the cell's ability to neutralize harmful reactive oxygen species, rendering it more susceptible to oxidative damage. nih.gov Research has demonstrated a concentration-dependent reduction of intracellular glutathione levels in HepaRG cells following treatment with trovafloxacin. nih.gov

The depletion of glutathione is closely linked to an increase in the formation of mitochondrial reactive oxygen species (ROS). nih.govoup.com Trovafloxacin has been shown to augment the accumulation of mitochondrial ROS in hepatocytes. nih.gov This increased ROS production can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to cell death. oup.com In a human in vitro liver model, treatment with trovafloxacin resulted in an elevation of mitochondrial ROS formation within the hepatic tissue. nih.gov

Table 2: Impact of Trovafloxacin on Oxidative Stress Markers

Treatment Intracellular Glutathione Levels Mitochondrial ROS Formation
Control Normal Baseline
Trovafloxacin (10 µM) Reduced Elevated
Trovafloxacin (20 µM) Significantly Reduced Significantly Elevated

This table illustrates the dose-dependent effect of trovafloxacin on key markers of oxidative stress in hepatocytes, based on experimental findings. nih.gov

Trovafloxacin-induced mitochondrial stress extends to the disruption of critical mitochondrial enzymes and the regulation of mitochondrial genes. nih.gov In a mouse model with underlying mitochondrial dysfunction, trovafloxacin treatment led to a decrease in the activity of mitochondrial aconitase, an enzyme sensitive to oxidative stress. nih.gov Furthermore, the expression of the mtDNA-encoded gene Cox2/mtCo2 was found to be decreased, indicating a selective effect on the expression of mitochondrial DNA. nih.gov These findings suggest that trovafloxacin can disrupt mitochondrial energy metabolism and gene expression, further contributing to its hepatotoxic effects. nih.gov

Role of Inflammatory and Immune Responses in Liver Injury Progression

Inflammatory and immune responses are critical in the development and exacerbation of liver damage associated with trovafloxacin. The drug appears to sensitize the liver to inflammatory signals, leading to a cascade of events that culminate in hepatocellular injury.

Trovafloxacin has been shown to modulate the production of various cytokines by immune cells. nih.gov In experimental models, co-exposure to trovafloxacin and an inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα) results in a significant and selective increase in plasma TNFα concentrations, which precedes and contributes to the onset of liver injury. nih.gov The hepatotoxicity in this model is dependent on TNFα, as inhibiting its transcription or activity significantly reduces the observed liver damage. nih.gov

Further studies have demonstrated that co-treatment with trovafloxacin and TNFα enhances inflammatory stress and cell death signaling. nih.gov This combination leads to a greater increase in the plasma concentrations of several pro-inflammatory cytokines and chemokines compared to treatment with the inflammatory stimulus alone. nih.govuu.nl This suggests that trovafloxacin potentiates the inflammatory response, a key factor in its idiosyncratic toxicity profile. nih.gov In a human microphysiological liver model, trovafloxacin also induced pro-inflammatory cytokine release at clinically relevant concentrations. nih.gov

Table 1: Impact of Trovafloxacin Co-exposure on Plasma Cytokine Levels in a Murine Model

Cytokine/Chemokine Effect of Trovafloxacin/TNFα Co-exposure Reference
TNFα Significant, selective increase nih.gov
IL-1β Increased concentration nih.gov
IL-6 Increased concentration nih.govuu.nl
IFNγ Increased concentration nih.gov
IL-18 Increased concentration nih.gov
VEGF Increased concentration nih.gov
KC (CXCL1) Increased concentration nih.gov
MIP-2 (CXCL2) Increased concentration nih.govuu.nl
MCP-1 (CCL2) Increased concentration nih.gov

Research indicates that reactive metabolites of trovafloxacin play a role in activating inflammasomes, which are multiprotein complexes that trigger inflammatory responses. nih.gov Studies using human liver and monocyte cell lines found that supernatant from liver cells incubated with trovafloxacin increased caspase-1 activity and the production of interleukin-1β (IL-1β) in the monocyte cell line. nih.gov This effect was linked to the release of damage-associated molecular patterns (DAMPs), specifically heat shock protein 40 (HSP40), from the hepatocytes. nih.gov The process was dependent on cytochrome P450 metabolism, as inhibiting these enzymes prevented both the release of DAMPs and the subsequent activation of inflammasomes. nih.gov This suggests that inflammasome activation by trovafloxacin metabolites is a key step in initiating the immune-mediated liver injury seen in some patients. nih.gov

A leading hypothesis for idiosyncratic drug-induced liver injury is that an underlying inflammatory event can render an individual susceptible to a drug's toxicity. nih.gov Animal models have demonstrated that co-exposure to a non-hepatotoxic dose of trovafloxacin and a non-hepatotoxic dose of the inflammatory co-stimulus lipopolysaccharide (LPS) leads to significant hepatocellular necrosis. nih.govnih.gov This synergistic toxicity was not observed when LPS was combined with levofloxacin (B1675101), a fluoroquinolone not associated with significant hepatotoxicity, highlighting the specificity of the interaction. nih.govnih.gov The liver injury in the trovafloxacin/LPS model develops as early as 4.5 hours post-exposure. nih.gov This model effectively distinguishes between drugs with and without the propensity to cause idiosyncratic liver injury and underscores the importance of an inflammatory context in unmasking the hepatotoxic potential of trovafloxacin. nih.gov

Metabolism-Dependent Toxicity and Reactive Metabolite Formation

The bioactivation of trovafloxacin into reactive metabolites is a crucial factor in its toxicity. The chemical structure of trovafloxacin contains moieties that are susceptible to metabolic oxidation, leading to the formation of chemically reactive species that can damage cellular components.

Trovafloxacin contains a cyclopropylamine (B47189) substructure that is a key target for metabolic activation. nih.govresearchgate.net This moiety can be oxidized by enzymes such as cytochrome P450s (P450s) and myeloperoxidase. nih.govresearchgate.net Chemical oxidation studies on a model compound containing this substructure revealed that it is oxidized to a reactive α,β-unsaturated aldehyde. nih.govresearchgate.net This deleterious metabolic pathway is believed to be a significant contributor to the eventual hepatotoxicity of the drug. nih.govresearchgate.net

The reactive metabolites generated from the oxidation of the cyclopropylamine moiety, such as the α,β-unsaturated aldehyde, are electrophilic species. researchgate.net These reactive intermediates can readily form covalent bonds with nucleophilic residues on cellular macromolecules, including hepatic proteins. researchgate.net The formation of these drug-protein adducts can disrupt protein function, elicit stress responses, and trigger immune reactions, all of which are critical events in the initiation and progression of cell damage and liver injury. nih.gov

Histopathological Manifestations of Liver Injury (e.g., Central Necrosis)

Trovafloxacin-induced liver injury can present with a variety of histopathological changes. In severe cases, extensive hepatic necrosis has been observed, which can lead to acute liver failure. researchgate.net Studies in animal models, specifically dogs, have revealed centrilobular necrosis at doses exceeding therapeutic levels. nih.gov

Clinical studies of fluoroquinolone-induced liver injury in humans have identified several patterns of damage. Liver biopsies from patients have shown acute hepatitis characterized by lobular disarray and significant inflammation in both the portal and lobular regions. nih.gov In some instances, a notable feature is the presence of hepatocyte giant cell transformation. nih.gov Another observed pattern is a mixed injury with coagulative necrosis in zone 3 of the liver acinus, accompanied by an inflammatory distribution that can resemble chronic hepatitis. nih.gov Cases with a predominantly hepatocellular injury pattern have been associated with more severe outcomes, including death from acute liver failure. nih.gov

Idiosyncratic Nature of Trovafloxacin Mesylate-Induced Liver Injury

The liver injury associated with trovafloxacin is classified as idiosyncratic, meaning it occurs in a small fraction of patients, is not predictable, and is not directly related to the drug's primary pharmacological action. nih.govmdpi.com This type of injury can occur at doses that are generally well-tolerated by the majority of individuals and with a variable time to onset. nih.gov While some patients may experience adverse reactions shortly after starting the medication, others may not develop symptoms until after a month or more of continuous therapy. nih.gov The incidence of idiosyncratic drug-induced liver injury (IDILI) in the general population is low, but it is a significant cause of acute liver failure. mdpi.com

Research suggests that the idiosyncratic nature of trovafloxacin-induced hepatotoxicity may be linked to an individual's inflammatory state. oup.com Inflammatory stress, which can be triggered by factors such as infections or microbial imbalances, may play a crucial role in sensitizing an individual to the drug's toxic effects. nih.gov Animal models have demonstrated that co-exposure to trovafloxacin and bacterial cell wall components can lead to severe liver damage, an effect not observed with non-hepatotoxic fluoroquinolones like levofloxacin. nih.gov This suggests that an underlying inflammatory response is a key factor in the development of trovafloxacin-related liver injury. nih.govoup.com

Recent studies propose that trovafloxacin may interfere with the regulation of inflammation. It has been shown to block the pannexin 1 (PNX1) hemichannel on dying hepatocytes, which can disrupt the release of signals that attract immune cells and may also impede the movement of neutrophils. oup.com This disruption in the normal immune response to cell death could contribute to the development of liver injury in susceptible individuals. oup.com

Table 1: Characteristics of Trovafloxacin-Induced Liver Injury

Feature Description Source(s)
Nature of Injury Idiosyncratic, occurring in a small subset of patients. nih.govmdpi.com
Histopathology Can include central necrosis, acute hepatitis with lobular disarray, and hepatocyte giant cell transformation. nih.govnih.gov
Contributing Factors Underlying inflammatory stress is believed to play a significant role. nih.govoup.com
Proposed Mechanism Interference with inflammatory regulation, potentially through blockade of PNX1 hemichannels. oup.com

Central Nervous System (CNS) Effects

Seizure Predisposition and Underlying Neurological Factors

Fluoroquinolones as a class have been associated with central nervous system stimulation, which can manifest as tremors, restlessness, and in rare cases, seizures. mims.com Trovafloxacin is considered to have a greater potential for inducing seizures compared to some other fluoroquinolones. nih.govresearchgate.net The risk of fluoroquinolone-associated seizures is heightened in individuals with pre-existing CNS disorders such as severe cerebral atherosclerosis or epilepsy. mims.comrxlist.com

Other underlying neurological factors can also increase susceptibility. A retrospective study on fluoroquinolones identified that patients with recent stroke, brain trauma, CNS infection, brain cancer, or anoxic brain injury were more likely to experience seizures. jwatch.org Electrolyte imbalances, such as hypomagnesemia and hyponatremia, have also been noted in patients who developed seizures after taking fluoroquinolones. nih.govresearchgate.net The mechanism is thought to involve the inhibition of GABA activity, an important inhibitory neurotransmitter in the brain. jwatch.org

Neurobehavioral Manifestations (e.g., Dizziness, Lightheadedness)

Dizziness and lightheadedness are among the most frequently reported neurobehavioral side effects of trovafloxacin. rxlist.comdrugs.commedicinenet.com These symptoms are generally mild and may last for a few hours after a dose is administered. rxlist.com In many cases, these effects resolve as treatment continues. rxlist.com Clinical trials reported dizziness in 2% to 11% of patients and lightheadedness in less than 1% to 4% of patients. drugs.com Therapy with trovafloxacin was discontinued (B1498344) due to dizziness in 2.4% of patients in clinical trials. rxlist.com

Other, less common neurobehavioral effects that have been reported in less than 1% of patients include anxiety, nervousness, somnolence, insomnia, and confusion. drugs.com

Table 2: Central Nervous System Effects of this compound

Effect Prevalence/Details Associated Factors Source(s)
Seizures Considered to have a higher potential among fluoroquinolones. Pre-existing CNS disorders (e.g., epilepsy), recent stroke, brain trauma, electrolyte imbalances. mims.comnih.govresearchgate.netrxlist.comjwatch.org
Dizziness Reported in 2% to 11% of patients in clinical trials. Generally mild and may resolve with continued therapy. - rxlist.comdrugs.com
Lightheadedness Reported in <1% to 4% of patients in clinical trials. - drugs.com
Other Neurobehavioral Effects Anxiety, nervousness, somnolence, insomnia, confusion (all <1%). - drugs.com

Hypersensitivity and Anaphylactic Reactions

Serious and sometimes fatal hypersensitivity and anaphylactic reactions have been reported in patients treated with trovafloxacin, as with other quinolones. rxlist.comfda.govfda.gov These reactions can occur after the very first dose. fda.govfda.gov Manifestations of these reactions can include cardiovascular collapse, hypotension or shock, seizure, loss of consciousness, angioedema (swelling of the tongue, larynx, throat, or face), airway obstruction (including bronchospasm and shortness of breath), dyspnea, urticaria (hives), and itching. fda.gov If a skin rash or any other sign of hypersensitivity develops, discontinuation of the drug is recommended. rxlist.com

Gastrointestinal Disturbances (e.g., Nausea, Vomiting, Symptomatic Pancreatitis)

Gastrointestinal side effects are commonly associated with trovafloxacin use. The most frequent of these are nausea, occurring in 4% to 8% of patients, and vomiting, reported in 1% to 3% of patients. drugs.com Other reported gastrointestinal issues include diarrhea (2%) and abdominal pain (1%). drugs.commedicinenet.com

While less common, more severe gastrointestinal complications such as pancreatitis have been reported during postmarketing surveillance. drugs.com Pancreatitis is an inflammation of the pancreas that can present with symptoms like upper abdominal pain, nausea, and vomiting. nih.gov Drug-induced acute pancreatitis is a recognized, though relatively rare, adverse effect of some medications, including other fluoroquinolones. nih.gov

Table 3: Gastrointestinal Disturbances Associated with this compound

Disturbance Prevalence/Details Source(s)
Nausea 4% to 8% of patients. drugs.com
Vomiting 1% to 3% of patients. drugs.com
Diarrhea 2% of patients. drugs.com
Abdominal Pain 1% of patients. drugs.commedicinenet.com
Symptomatic Pancreatitis Reported during postmarketing experience. drugs.com

Hematological Aberrations (e.g., Agranulocytosis, Aplastic Anemia, Pancytopenia)

The hematological toxicity of certain drugs can manifest as severe and life-threatening conditions such as agranulocytosis, aplastic anemia, or pancytopenia. While rare, these events have been reported in association with fluoroquinolone use. The mechanisms are often complex and can involve direct toxicity to bone marrow cells or immune-mediated destruction.

For trovafloxacin-induced leukopenia (a reduction in white blood cells), a proposed mechanism relates to its primary mode of action. researchgate.net Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. drugbank.com Since similar topoisomerase enzymes are crucial for the organization and function of mammalian DNA, it is hypothesized that trovafloxacin could interfere with bone marrow stem-cell DNA production, leading to decreased hematopoiesis. researchgate.net

More broadly, drug-induced aplastic anemia, a condition of bone marrow failure leading to pancytopenia (a deficiency of all three blood cell types), is generally understood to occur via three primary pathways:

Direct Toxicity: The drug or its metabolites may be directly toxic to hematopoietic stem and progenitor cells in the bone marrow. e-century.usnih.gov

Metabolite-Driven Toxicity: Reactive metabolites of the drug can be generated, which then bind to cellular macromolecules like DNA and proteins within the bone marrow, causing cellular damage and failure. e-century.us The idiosyncratic nature of this reaction is often attributed to genetic variations in drug metabolism. e-century.us

Immune-Mediated Mechanisms: This is considered the most common cause of drug-induced aplastic anemia. e-century.us In this scenario, the drug or its metabolites may act as haptens, triggering an aberrant immune response. This leads to the activation and expansion of cytotoxic T-cells that target and destroy hematopoietic stem cells. e-century.usfredhutch.org

While trovafloxacin-specific studies detailing these precise hematological mechanisms are limited, the drug's potential to cause agranulocytosis and pancytopenia has been noted in its prescribing information. nih.govrxlist.comfda.gov The general mechanisms of drug-induced bone marrow suppression provide the theoretical framework for these adverse events.

Hematological Aberration Potential Underlying Mechanism Key Cellular/Molecular Target
Leukopenia Inhibition of mammalian topoisomerases in bone marrow stem cells, disrupting DNA production. researchgate.netMammalian Topoisomerase II
Aplastic Anemia / Pancytopenia Immune-mediated destruction of hematopoietic stem cells; direct cellular toxicity; metabolite-driven damage. e-century.usnih.govHematopoietic Stem Cells

Dermatological Reactions (e.g., Phototoxicity, Stevens-Johnson Syndrome)

Dermatological reactions are a known class effect of fluoroquinolones. These can range from mild phototoxicity to severe, life-threatening conditions like Stevens-Johnson Syndrome (SJS).

Phototoxicity: Phototoxicity is a non-immunological reaction caused by the activation of a drug by ultraviolet (UVA) radiation, leading to cellular damage and skin inflammation. nih.gov The mechanism for fluoroquinolone-induced phototoxicity involves the generation of reactive oxygen species (ROS) upon UVA exposure. These ROS can activate protein kinase C and tyrosine kinase, which in turn stimulate phospholipase A2 and cyclooxygenase. This cascade results in the production of prostaglandins, which are potent inflammatory mediators that cause erythema (redness) and edema (swelling) in sun-exposed areas of the skin. nih.gov

Studies have been conducted to evaluate the phototoxic potential of trovafloxacin compared to other fluoroquinolones. In a study involving healthy male subjects, trovafloxacin demonstrated significantly less photosensitizing potential than ciprofloxacin (B1669076) and lomefloxacin. oup.comnih.gov The reaction was induced by wavelengths in the UVA range and resolved within two days of discontinuing the drug. oup.comnih.gov An in-vivo study using BALB/c mice also concluded that the phototoxic potential of trovafloxacin is considerably less than that of lomefloxacin, placing it among the least phototoxic of the fluoroquinolone class. oup.com

Comparative Phototoxicity of Fluoroquinolones

Compound Phototoxicity Potential vs. Placebo (at 365 ± 30 nm) Significance (p-value) Reference
Trovafloxacin Smallest reduction in delayed Minimal Erythema Dose (MED) p = 0.0046 oup.comnih.gov
Ciprofloxacin Significant reduction in delayed MED p < 0.0001 oup.comnih.gov

| Lomefloxacin | Largest reduction in delayed MED | p < 0.0001 | oup.comnih.gov |

Stevens-Johnson Syndrome (SJS): Stevens-Johnson Syndrome is a rare but severe and life-threatening type IV hypersensitivity reaction that affects the skin and mucous membranes. medscape.com Antibiotics, including fluoroquinolones, are among the most frequently implicated causative drugs. medscape.comjwatch.org

The pathogenesis of SJS is immune-mediated and involves a cytotoxic T-cell reaction against keratinocytes (skin cells). nih.gov The proposed mechanism involves several key molecular pathways:

Granulysin: This is considered a key mediator. It is a cytotoxic protein released from activated CD8+ T-cells and Natural Killer (NK) cells that induces widespread keratinocyte apoptosis (programmed cell death). medscape.com

Fas-Fas Ligand (FasL) Pathway: The Fas receptor is expressed on keratinocytes. When cytotoxic lymphocytes express FasL, their interaction triggers the apoptotic cascade within the keratinocytes. medscape.com

Perforin/Granzyme B Pathway: Cytotoxic T-cells can also release perforin, which creates pores in the target cell membrane, allowing granzyme B to enter and initiate apoptosis. medscape.com

Although SJS is associated with the fluoroquinolone class, the occurrence is idiosyncratic and not directly predictable. jwatch.orgresearchgate.net

Musculoskeletal and Connective Tissue Effects (e.g., Arthropathy and Osteochondrosis in Juvenile Animal Models)

The use of fluoroquinolones in juvenile animals has been linked to the development of arthropathy (joint disease) and osteochondrosis (a disorder of bone formation in cartilage), leading to restrictions on their use in pediatric populations. nih.gov These effects are considered a class-wide toxicity.

The primary mechanism underlying fluoroquinolone-induced chondrotoxicity is believed to be related to the drug's ability to chelate divalent cations, particularly magnesium (Mg²⁺). oup.com Chondrocytes (cartilage cells) have surface integrin receptors that are dependent on magnesium for their normal function. These integrins are vital for signal transduction and maintaining the integrity of the extracellular cartilage matrix. oup.com By chelating magnesium, fluoroquinolones may disrupt integrin function, leading to chondrocyte damage and cartilage erosion. oup.com

Furthermore, in vitro and animal studies have demonstrated that fluoroquinolones can have direct adverse effects on cartilage and bone cells:

They can inhibit the proliferation of chondrocytes and osteoblasts (bone-forming cells). nih.gov

They can interfere with osteoblast differentiation and subsequent mineralization of bone. nih.gov

Studies on bone fracture healing in animal models showed that ciprofloxacin resulted in an inefficient conversion of cartilage to bone, which decreased the mechanical strength of the fracture callus. nih.gov

These mechanisms collectively contribute to the blistering, erosions, and fissures in articular cartilage observed in juvenile animal models exposed to fluoroquinolones, characteristic of arthropathy and osteochondrosis. nih.govoup.com

Regulatory Science and Post Marketing Surveillance Analysis of Trovafloxacin Mesylate

Regulatory Approval Process and Initial Market Introduction

Trovafloxacin (B114552) mesylate, a synthetic broad-spectrum fluoroquinolone antibiotic, was developed to treat a wide range of infections, including those caused by aerobic gram-positive, gram-negative, and anaerobic bacteria. nih.govnih.gov Marketed by Pfizer under the trade name Trovan, its chemical structure, a fluoronaphthyridone derivative, was designed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. nih.govwikipedia.orgdrugbank.com

The U.S. Food and Drug Administration (FDA) approved trovafloxacin in December 1997 for the treatment of various community-acquired and nosocomial infections in adults. nih.govwikipedia.org This was followed by marketing authorization in the European Union in October 1998. wikipedia.org The drug was available in both oral (trovafloxacin mesylate) and intravenous (alatrofloxacin mesylate) formulations, offering a versatile treatment option. bioworld.com

Upon its launch, trovafloxacin was met with significant commercial expectations. In its first full year on the market, sales of Trovan contributed a substantial US1 billion in annual sales. wikipedia.org The drug was initially marketed in several countries, including the United States, Germany, Sweden, and Canada. bioworld.com

Regulatory Milestone Agency Date
Initial ApprovalU.S. Food and Drug Administration (FDA)December 1997
Marketing AuthorisationEuropean UnionOctober 1998
Market Launch in CanadaHealth CanadaJanuary 1999

Analysis of Post-Marketing Adverse Event Reporting and Pharmacovigilance Signals

Following the widespread clinical use of trovafloxacin, post-marketing surveillance systems began to detect signals of a serious and unexpected adverse effect: severe, idiosyncratic drug-induced liver injury (DILI). nih.gov Pharmacovigilance, the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem, played a critical role in identifying this risk. simbecorion.compharmuni.com

Spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS), became the primary source for these safety signals. openpharmaceuticalsciencesjournal.comnih.gov These systems collect voluntary reports of suspected adverse drug reactions from healthcare professionals, consumers, and manufacturers. fda.govyoutube.com In the case of trovafloxacin, reports of acute liver failure, some necessitating liver transplantation or resulting in death, began to accumulate. wikipedia.org

By June 1999, approximately 18 months after its U.S. approval, over 100 cases of acute liver injury associated with trovafloxacin use had been reported to the FDA. wikipedia.org The European Agency for the Evaluation of Medicinal Products (EMEA) noted 152 documented cases of serious hepatic events, which included nine instances where patients either died or required a liver transplant. who.int This rapid accumulation of severe adverse event reports constituted a significant pharmacovigilance signal, defined as reported information on a possible causal relationship between an adverse event and a drug. openpharmaceuticalsciencesjournal.com The severity and frequency of these reports prompted urgent regulatory review.

Rationale and Implications of Market Withdrawal Decisions

The escalating number of reports of severe hepatotoxicity led to swift regulatory action and ultimately, the withdrawal of trovafloxacin from the market. wikipedia.orgnih.gov The primary rationale was the unacceptable risk of severe and unpredictable liver damage, which was not outweighed by the drug's benefits, especially when alternative antibiotics were available. nih.govcmaj.ca

In June 1999, the FDA issued a public health advisory, recommending that the use of trovafloxacin be restricted to patients in hospitals or long-term care facilities with serious, life-threatening infections for which no other effective antibiotic was available. wikipedia.orgwho.int The agency advised that treatment duration should generally not exceed 14 days. who.int Similarly, the EMEA's Committee for Proprietary Medicinal Products (CPMP) recommended the suspension of the marketing authorization for trovafloxacin across the European Union. wikipedia.orgwho.int This suspension took effect in August 1999.

The continued emergence of safety data led to a final decision by the FDA to withdraw the marketing authorization for trovafloxacin in May 2000. wikipedia.org Pfizer voluntarily withdrew the drug from the European market, a decision approved by the EMA in March 2001. wikipedia.org The withdrawal had significant financial implications, halting the sales of a drug once projected to be a blockbuster.

Regulatory Action Agency Date Details
Public Health Advisory (Use Restriction)U.S. FDAJune 1999Advised limiting use to serious, life-threatening infections in institutional settings.
Marketing Authorisation SuspensionEMEA (CPMP)June 1999Recommended suspension of marketing authorization in the EU, effective August 1999.
Marketing Authorisation WithdrawalU.S. FDAMay 2000Formally withdrew approval for the drug.
Voluntary WithdrawalPfizer (approved by EMA)March 2001Pfizer voluntarily withdrew the marketing authorization in the EU.

Inadequacy of Preclinical Toxicity Models in Predicting Human Drug-Induced Liver Injury (DILI)

The case of trovafloxacin highlighted a critical gap in drug development: the failure of standard preclinical animal models to predict idiosyncratic DILI in humans. nih.govnih.gov While preclinical studies are designed to assess toxicity, the liver injury caused by trovafloxacin was an idiosyncratic reaction, meaning it occurred in a small subset of susceptible individuals and was not a predictable, dose-dependent effect. nih.gov

Standard animal toxicology studies did not detect the severe hepatotoxicity that later emerged in humans. nih.gov This lack of predictability is a recognized limitation of animal models for certain types of adverse drug reactions. nih.gov Research now suggests that trovafloxacin-induced liver injury involves complex immune-mediated mechanisms and the formation of reactive metabolites that may not be adequately replicated in animal models. nih.govnih.gov Studies indicate that the drug can drive inflammation by altering macrophage polarization and may cause the release of damage-associated molecular patterns from hepatocytes, activating the immune system in a way that leads to liver damage in susceptible patients. nih.govresearchgate.net

Challenges in Clinical Trial Design for Rare but Severe Adverse Events

The experience with trovafloxacin also underscores the inherent challenges in designing pre-market clinical trials to detect rare but severe adverse events. nih.gov Clinical trials for new drugs typically involve a few thousand patients, a sample size often insufficient to detect adverse events that occur at a very low frequency, such as 1 in 10,000 or 1 in 50,000 exposures. nih.govcmaj.ca

Idiosyncratic DILI associated with trovafloxacin was one such rare event. Even large Phase III trials are not powered to identify these occurrences before a drug is approved and used by a much larger and more diverse patient population. comac-medical.com The safety evaluation in the pre-approval phase is often exploratory, making it difficult to definitively identify rare safety signals from the background noise of other reported minor side effects. nih.gov This limitation places a heavy reliance on robust post-marketing surveillance to ensure ongoing safety monitoring once a drug is widely prescribed. nih.gov

Global Regulatory Responses and Imposed Restrictions

The regulatory responses to the trovafloxacin safety crisis were coordinated and decisive across major global agencies. The primary actions taken by the U.S. FDA and the European EMEA were to severely restrict the drug's use before ultimately removing it from the market.

United States: The FDA's initial response in June 1999 was to limit trovafloxacin's indication to only serious and life- or limb-threatening infections, such as nosocomial pneumonia and complicated intra-abdominal infections, where the benefits were judged to outweigh the risks. who.int This was a significant restriction from its initially broad-spectrum approval. This was followed by a complete market withdrawal. wikipedia.org

European Union: The EMEA, acting on the recommendation of the CPMP, suspended the marketing authorization for trovafloxacin and its intravenous form, alatrofloxacin. who.int This action effectively removed the drug from pharmacies and wholesalers across all EU member states. who.int The suspension was renewed before Pfizer voluntarily withdrew the drug permanently from the EU market. wikipedia.org

These harmonized actions by leading regulatory bodies demonstrated a global consensus on the unacceptable risk profile of trovafloxacin, prioritizing patient safety over the continued availability of the antibiotic.

Lessons Learned for Drug Safety Assessment and Development Paradigms

The trovafloxacin case provided critical and lasting lessons for the fields of pharmacology, regulatory science, and drug development. It served as a stark reminder of the limitations of pre-market safety testing and the indispensable role of post-marketing pharmacovigilance.

Key lessons learned include:

Enhanced Pharmacovigilance: The experience reinforced the need for robust and responsive post-marketing surveillance systems to detect rare but serious adverse events that are not apparent in clinical trials. nih.gov The rapid identification of the hepatotoxicity signal demonstrated the value of these systems in protecting public health.

Improving Preclinical Models: Trovafloxacin's failure highlighted the urgent need for better preclinical models that can more accurately predict human-specific toxicities, particularly idiosyncratic immune-mediated reactions like DILI. nih.govuu.nl

Risk Management Planning: The case contributed to a shift towards more proactive risk management planning for new drugs. This involves identifying potential risks early and developing strategies to mitigate them throughout the drug's lifecycle.

Communication and Transparency: The public advisories and communications from regulatory agencies were crucial in informing healthcare providers and patients about the emerging risks, allowing for more informed treatment decisions during the crisis. youtube.com

Ultimately, the story of trovafloxacin serves as a significant case study in drug safety, influencing subsequent regulatory policies and emphasizing that the evaluation of a drug's safety profile is a continuous process that extends far beyond its initial approval. ismp-canada.org

Future Research Directions and Therapeutic Implications

Ongoing Investigations into Unresolved Mechanisms of Trovafloxacin (B114552) Mesylate-Induced Hepatotoxicity

Despite extensive research, the precise mechanisms underlying trovafloxacin mesylate-induced liver injury remain largely unresolved, a characteristic of idiosyncratic adverse drug reactions. nih.govnih.gov Current investigations are multifaceted, exploring a combination of factors that likely contribute to this complex toxicity.

One prominent area of research is the "inflammatory stress hypothesis." This theory posits that trovafloxacin does not cause direct liver damage on its own but rather sensitizes hepatocytes to inflammatory signals. nih.gov In animal models, co-administration of trovafloxacin with a non-toxic dose of lipopolysaccharide (LPS), a component of bacterial cell walls, leads to severe liver injury, a phenomenon not observed with the non-hepatotoxic fluoroquinolone levofloxacin (B1675101). nih.govnih.gov This suggests that an underlying inflammatory event, which might be clinically silent in a patient, could be the trigger for trovafloxacin's toxicity. nih.gov Studies have shown that trovafloxacin can amplify the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, leading to hepatocyte apoptosis. nih.govnih.gov The interaction between trovafloxacin and inflammatory stress appears to be a critical factor, and ongoing research aims to elucidate the specific molecular pathways involved in this synergy. nih.govnih.gov

Another focus of investigation is the role of reactive metabolites. nih.govnih.gov Trovafloxacin is metabolized in the liver, and it is hypothesized that this process may generate reactive intermediates that can bind to cellular proteins and cause damage. nih.govnih.govresearchgate.net The cyclopropylamine (B47189) moiety of the trovafloxacin molecule has been identified as a potential source of these reactive species. nih.govresearchgate.net Research suggests that oxidation of this moiety can lead to the formation of reactive intermediates that form covalent adducts with hepatic proteins, ultimately leading to cell death. nih.govresearchgate.net Recent studies have shown that reactive metabolites of trovafloxacin can induce the release of damage-associated molecular patterns (DAMPs) from hepatocytes, which in turn can activate inflammasomes in immune cells. nih.gov This activation of the innate immune system may be a crucial step in the cascade of events leading to liver injury. nih.gov

The involvement of the adaptive immune system is also an area of active investigation. The "hapten hypothesis" suggests that reactive metabolites of trovafloxacin can bind to proteins, forming neoantigens that can be recognized by the immune system, leading to an autoimmune-like response against the liver. nih.gov However, direct evidence for a cause-and-effect relationship between autoantibodies and trovafloxacin-induced liver injury is still lacking. nih.gov

Development of Advanced Predictive In Vitro and In Vivo Models for Drug-Induced Liver Injury

A significant challenge highlighted by the trovafloxacin case is the failure of traditional preclinical models to predict idiosyncratic drug-induced liver injury (DILI). nih.gov This has spurred the development of more sophisticated and human-relevant in vitro and in vivo models.

Traditional two-dimensional (2D) cell cultures and animal models often fail to replicate the complex interplay of different cell types and the inflammatory microenvironment of the human liver. nih.govmdpi.com To address these limitations, researchers are developing advanced three-dimensional (3D) microphysiological systems, also known as "liver-on-a-chip" models. nih.govresearchgate.netnih.gov These models co-culture various human liver cell types, such as hepatocytes, liver sinusoidal endothelial cells, and immune cells (e.g., macrophages), in a microfluidic device that mimics the architecture and function of the liver lobule. nih.govnih.gov A 3D microphysiological model of the human liver was able to demonstrate trovafloxacin-induced vascular and hepatocellular toxicity at clinically relevant concentrations, an effect not seen with the non-toxic analogue levofloxacin. nih.gov This model also highlighted the importance of a multicellular immune response in cytokine secretion following trovafloxacin exposure. nih.gov

Co-culture systems that incorporate immune cells are also proving to be valuable tools. mdpi.comsemanticscholar.org Studies using co-cultures of human hepatocytes and macrophages have shown that these systems can help to better understand the role of the immune component in idiosyncratic DILI. mdpi.comsemanticscholar.org These models can be used to study the effects of drugs in both a physiological and an inflammatory microenvironment, providing insights into the mechanisms of immune-mediated hepatotoxicity. mdpi.com

In vivo, the development of animal models that incorporate an inflammatory challenge, such as the co-administration of a drug with LPS, has been a significant advancement. nih.gov These models have been instrumental in demonstrating the synergistic toxicity of trovafloxacin and inflammation. nih.gov While no animal model perfectly replicates human idiosyncratic DILI, these "inducible" models are crucial for studying the underlying mechanisms and for testing the predictive potential of new screening assays. nih.gov

Structure-Activity Relationship Studies for Designing Safer Fluoroquinolone Analogues

Understanding the relationship between the chemical structure of a drug and its biological activity (structure-activity relationship, SAR) is fundamental to designing safer and more effective medications. researchgate.net In the context of fluoroquinolones, SAR studies have traditionally focused on optimizing antimicrobial potency and pharmacokinetic properties. oup.comnih.gov However, the case of trovafloxacin has underscored the critical need to incorporate safety and potential for adverse effects into SAR analyses from the earliest stages of drug discovery. researchgate.net

The basic fluoroquinolone scaffold consists of a bicyclic core with several positions where chemical modifications can be made to alter the drug's properties. youtube.com For instance, the substituent at the C-7 position is known to influence the spectrum of activity and penetration into bacterial cells. youtube.com The unique 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of trovafloxacin was designed to enhance its activity against Gram-positive and anaerobic bacteria. nih.gov

The hepatotoxicity of trovafloxacin has led researchers to investigate which structural features might be responsible for this adverse effect. The cyclopropylamine moiety has been implicated as a potential toxicophore. nih.govresearchgate.net Therefore, a key strategy in designing safer fluoroquinolone analogues is to modify or replace this group to reduce the potential for metabolic activation into reactive intermediates.

Furthermore, SAR studies are exploring how modifications to the fluoroquinolone structure affect interactions with the immune system. The goal is to design molecules that retain their desired antimicrobial activity while minimizing the potential to trigger an inflammatory response or act as haptens. This involves a more holistic approach to drug design, considering not only the drug's primary target but also its potential off-target effects and metabolic fate.

Contribution to Understanding General Mechanisms of Drug-Induced Organ Injury

The intensive study of trovafloxacin-induced hepatotoxicity has provided valuable insights into the broader field of drug-induced organ injury, particularly idiosyncratic reactions. nih.gov The challenges encountered with trovafloxacin have highlighted the multifactorial nature of these adverse events, which often involve a complex interplay between the drug, the patient's genetic predisposition, and environmental factors such as concurrent inflammation. nih.govnaspghan.org

A key contribution has been the validation of the "inflammatory stress" or "two-hit" hypothesis, where the drug itself is the first "hit," and a subsequent inflammatory event acts as the second "hit," triggering the organ damage. nih.gov This concept is now being applied to understand idiosyncratic adverse reactions to other drugs and in other organ systems.

The trovafloxacin case has also emphasized the limitations of preclinical safety testing and the need for more predictive models. nih.gov This has driven innovation in the field of toxicology, leading to the development of the advanced in vitro and in vivo models discussed previously. nih.govmdpi.com These models are not only being used to study liver toxicity but are also being adapted to investigate drug-induced injury in other organs, such as the kidney and the heart.

Furthermore, research into trovafloxacin has shed light on the intricate communication between different cell types within an organ during a toxic insult. The cross-talk between hepatocytes and immune cells, such as macrophages, is now recognized as a critical determinant of the outcome of drug exposure. mdpi.comresearchgate.net Understanding these cellular communication pathways is essential for developing strategies to prevent or mitigate drug-induced organ damage.

Potential for Repurposing or Derivative Development Based on Mechanistic Insights

While trovafloxacin itself is unlikely to be repurposed for systemic use due to its hepatotoxicity, the mechanistic insights gained from its study could inform the development of new therapeutic agents. wikipedia.orgresearchgate.nettaylorandfrancis.com The knowledge of its chemical structure and biological activities can be leveraged to design new molecules with different therapeutic applications.

One area of exploration is the development of fluoroquinolone derivatives as anticancer agents. mdpi.comresearchgate.net The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication. nih.govdrugbank.com Eukaryotic cells also have topoisomerases that are crucial for cell division, and these enzymes are validated targets for cancer chemotherapy. mdpi.com Researchers are designing and synthesizing novel fluoroquinolone analogues with modified structures to enhance their activity against human topoisomerases and to improve their selectivity for cancer cells. mdpi.comnih.gov For example, structural analog screening based on trovafloxacin led to the identification of voreloxin, a compound with potent anticancer activity. researchgate.net

The development of "hybrid" molecules is another promising strategy. This involves chemically linking a fluoroquinolone scaffold to another pharmacologically active molecule to create a new chemical entity with a unique profile of activity. researchgate.net This approach could be used to target specific cell types or to combine different mechanisms of action in a single molecule. researchgate.net

Q & A

Q. What is the mechanism of action of trovafloxacin mesylate, and how can it be experimentally validated in bacterial models?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. To validate this, researchers can:

  • Conduct minimum inhibitory concentration (MIC) assays to assess bactericidal activity against target pathogens .
  • Use molecular docking studies to visualize interactions between trovafloxacin and bacterial enzymes .
  • Perform plasmid supercoiling assays to confirm inhibition of DNA gyrase activity .

Q. Which analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Validated methods include:

  • Chemiluminescence detection using gold nanoparticle-enhanced luminol-ferricyanide systems, achieving a detection limit of 1.7×10101.7 \times 10^{-10} mol/L .
  • Fluorescence spectroscopy with europium(III)-trovafloxacin complexes, offering linearity from 1.0×1081.0 \times 10^{-8} to 1.0×1031.0 \times 10^{-3} mol/L .
  • High-performance liquid chromatography (HPLC) methods optimized for fluoroquinolones, focusing on mobile phase composition and validation per ICH guidelines (e.g., precision, accuracy) .

Q. What safety considerations are critical when designing in vivo studies with this compound?

  • Avoid use in juvenile animal models due to bone and joint deformities observed in preclinical studies .
  • Monitor liver function markers (e.g., ALT, AST) to assess hepatotoxicity risks, as trovafloxacin was withdrawn for fatal liver failure in humans .
  • Administer via oral gavage or intraperitoneal injection at doses reflecting therapeutic ranges (e.g., 100–200 mg/kg/day in rodents) while ensuring ethical oversight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hepatotoxicity findings between in vitro and in vivo models?

  • Use primary human hepatocyte cultures to assess direct toxicity, avoiding species-specific metabolic differences .
  • Incorporate biomarkers of mitochondrial dysfunction (e.g., ROS production) and transcriptomic profiling to identify mechanistic pathways .
  • Compare pharmacokinetic data (e.g., tissue distribution, metabolite formation) across models to refine dose-response relationships .

Q. What strategies optimize the sensitivity of nanoparticle-enhanced assays for trovafloxacin detection in biological matrices?

  • Adjust gold nanoparticle concentration (e.g., 5–10 nM) to maximize chemiluminescence signal amplification .
  • Optimize pH (e.g., alkaline medium for luminol reactions) and incubation times to stabilize europium(III)-trovafloxacin complexes .
  • Validate methods using matrix-matched calibration standards to account for interference from plasma proteins or tissue homogenates .

Q. How does this compound’s dual role as an antibiotic and PANX1 inhibitor influence experimental design?

  • Isolate PANX1 effects by using PANX1-knockout models or selective inhibitors (e.g., probenecid) in parallel studies .
  • Assess off-target interactions via electrophysiological assays (e.g., patch-clamping) to confirm PANX1 inhibition (IC50=4 μMIC_{50} = 4\ \mu M) .
  • Evaluate antimicrobial efficacy separately in infection models to avoid confounding results from immunomodulatory effects .

Q. What experimental approaches address cross-resistance between trovafloxacin and other fluoroquinolones?

  • Perform whole-genome sequencing of resistant bacterial strains to identify mutations in gyrA/gyrB or efflux pump regulators .
  • Conduct time-kill assays comparing trovafloxacin with ciprofloxacin or levofloxacin to quantify resistance gradients .
  • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms in Gram-negative pathogens .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable hepatotoxicity across species), apply Bradford Hill criteria to evaluate causality, emphasizing dose-response consistency and biological plausibility .
  • Ethical Compliance : Adhere to NCCLS and FDA guidelines for preclinical studies, including liver function monitoring and exclusion of vulnerable populations (e.g., pregnant individuals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.